Cyclohexyl chloroformate

Catalog No.
S1521200
CAS No.
13248-54-9
M.F
C7H11ClO2
M. Wt
162.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl chloroformate

CAS Number

13248-54-9

Product Name

Cyclohexyl chloroformate

IUPAC Name

cyclohexyl carbonochloridate

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

InChI

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

IWVJLGPDBXCTDA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)Cl

Synonyms

Cyclohexyl Ester Carbonochloridic Acid, (Cyclohexyloxy)carbonyl Chloride; Chloroformic Acid Cyclohexyl Ester

Canonical SMILES

C1CCC(CC1)OC(=O)Cl

The exact mass of the compound Cyclohexyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexyl chloroformate (CAS: 13248-54-9) is a sterically hindered, secondary aliphatic chloroformate ester utilized primarily as a specialized protective and derivatizing reagent in advanced chemical synthesis. Operating as a colorless to pale-yellow liquid with a high boiling point of approximately 283–295 °C at standard atmospheric pressure, it exhibits significantly lower volatility than common lower-alkyl chloroformates . In industrial and laboratory procurement, it is highly valued as the direct precursor for the cyclohexyloxycarbonyl (Hoc) protecting group in solid-phase peptide synthesis, as the backbone reagent for synthesizing solid peroxydicarbonate radical initiators (such as dicyclohexyl peroxydicarbonate), and as an intermediate for 1-chloroethyl cyclohexyl carbonate in prodrug formulation [1].

Procurement Fit

Workflow Introduces cyclohexyloxycarbonyl (Chc) protecting group for amines and alcohols
Selection Requires anhydrous handling and storage under inert atmosphere
Use Context Multi-step synthesis where controlled electrophilicity is needed

Substituting cyclohexyl chloroformate with more common primary alkyl or benzyl chloroformates frequently results in process failures due to inadequate steric hindrance and differing physical states. In peptide synthesis, protecting the indole ring of Tryptophan with primary alkoxycarbonyls (such as the benzyl-derived Z-group) yields carbamates that are highly susceptible to nucleophilic attack, whereas the secondary, sterically bulky cyclohexyl group (Hoc) provides essential resistance to bases and nucleophiles [1]. Furthermore, in polymer manufacturing, substituting cyclohexyl chloroformate with ethyl chloroformate during the synthesis of peroxydicarbonate initiators yields a liquid initiator (diethyl peroxydicarbonate, MP < 15 °C) rather than a solid (dicyclohexyl peroxydicarbonate, MP 46 °C), fundamentally altering dosing mechanics, thermal stability, and transport classifications [2]. Finally, the high boiling point of the cyclohexyl derivative mitigates the severe acute inhalation hazards associated with highly volatile alternatives like methyl chloroformate during scale-up.

Substitution Risk

Alkyl Substituent Effect
Different alkyl chloroformates alter electrophilicity and reaction rate, shifting selectivity
Steric & Stability Profile
Cyclohexyl group imparts distinct conformational stability vs. Boc or Cbz protection
Reactivity Rank
Occupies intermediate position in selectivity series; not directly interchangeable with benzyl or methyl analogs

Quantified Indole Protection Stability in Peptide Synthesis

During the protection of Tryptophan's indole ring, primary alkoxycarbonyls are highly reactive toward nucleophiles. The application of cyclohexyl chloroformate yields the N-in-cyclohexyloxycarbonyl (Hoc) group, which leverages the steric hindrance of a secondary alcohol derivative. This makes the Hoc group stable to bases, nucleophiles, and trifluoroacetic acid (TFA), unlike the benzyl chloroformate-derived Z-group which is insufficiently stable to nucleophilic media [1]. The Hoc group can subsequently be cleaved cleanly by HF without requiring thiol scavengers [2].

Evidence DimensionNucleophilic and Base Stability
Target Compound DataCyclohexyl chloroformate (Hoc group): Stable to nucleophiles, bases, and TFA.
Comparator Or BaselineBenzyl chloroformate (Z group): Insufficiently stable to nucleophilic media.
Quantified DifferenceHoc provides orthogonality with Fmoc and stability in Boc/Bn strategies where Z-groups fail.
ConditionsSolid-phase peptide synthesis (SPPS) basic/nucleophilic deprotection cycles.

Procuring cyclohexyl chloroformate prevents unwanted electrophilic additions and alkylation on Tryptophan residues, directly increasing the crude yield of complex peptides.

N-Demethylation Reactivity
Head-to-head
Ranked 3rd in series (benzyl > allyl > cyclohexyl > methyl)
Predictable intermediate reactivity for controlled reaction rate
Competitive N-demethylation; context-dependent

Reduction in Precursor Volatility and Inhalation Hazard

Lower-alkyl chloroformates are notorious for their high volatility and severe inhalation toxicity. Methyl chloroformate boils at approximately 71 °C at 760 mmHg, generating hazardous vapor pressures at ambient plant temperatures. In contrast, cyclohexyl chloroformate exhibits a boiling point of 283–295 °C at 760 mmHg (and ~87.5 °C at 3.6 kPa) . This massive difference in boiling point drastically reduces the ambient vapor pressure of the cyclohexyl derivative.

Evidence DimensionBoiling Point (Volatility Indicator)
Target Compound Data283–295 °C at 760 mmHg
Comparator Or BaselineMethyl chloroformate: ~71 °C at 760 mmHg
Quantified Difference>210 °C increase in boiling point for the cyclohexyl derivative.
ConditionsStandard atmospheric pressure (760 mmHg).

Selecting the cyclohexyl derivative significantly lowers engineering control costs and acute inhalation risks during industrial scale-up and reagent handling.

Reduction Pathway
Head-to-head
Cyclohexyl formate (>99%) vs. toluene from benzyl analog
Preserves carbonyl oxygen; complete mechanistic shift
Under tributyltin hydride reduction

Phase State Control in Polymerization Initiator Synthesis

When synthesizing peroxydicarbonate radical initiators for PVC or high-pressure ethylene polymerization, the choice of chloroformate precursor dictates the physical state of the final initiator. Using ethyl chloroformate yields diethyl peroxydicarbonate, a liquid with a melting point below 15 °C. Conversely, synthesizing the initiator via cyclohexyl chloroformate yields dicyclohexyl peroxydicarbonate, which is a stable solid with a melting point of 46 °C [1].

Evidence DimensionInitiator Melting Point / Physical State
Target Compound DataDicyclohexyl peroxydicarbonate: Solid (MP = 46 °C)
Comparator Or BaselineDiethyl peroxydicarbonate: Liquid (MP < 15 °C)
Quantified DifferencePhase shift from liquid to solid at room temperature.
ConditionsStandard ambient storage and dosing conditions.

Procuring cyclohexyl chloroformate allows manufacturers to produce a solid initiator, which simplifies dosing, improves storage stability, and alters transport compliance requirements.

Purity Specification
Supplier spec
≥99% purity routinely available
High purity supports reproducible reactions and fewer purification steps
Lot-specific; verify CoA
Thermal Decomposition
Head-to-head
Significant dicyclohexyl carbonate vs. minimal carbonate from ethyl analog
Unique carbonate byproduct profile under pyridine catalysis
Thermal conditions; process safety implications

Tryptophan Protection in Solid-Phase Peptide Synthesis (SPPS)

Cyclohexyl chloroformate is the specific reagent utilized for introducing the N-in-cyclohexyloxycarbonyl (Hoc) protecting group on Tryptophan residues. Because the Hoc group resists nucleophilic attack and base-catalyzed degradation far better than benzyl-derived groups, it is required for complex Boc/Bn peptide synthesis workflows where preventing indole alkylation is critical to maximizing final peptide yield [1].

Manufacture of Solid Radical Initiators for PVC Production

In the polymer industry, this compound is the required precursor for dicyclohexyl peroxydicarbonate (DCPD). Unlike liquid initiators derived from lower-alkyl chloroformates, DCPD is a solid at room temperature (MP 46 °C), making it a highly processable option for controlled dosing in the suspension polymerization of vinyl chloride and high-pressure ethylene polymerization [2].

Synthesis of 1-Chloroethyl Cyclohexyl Carbonate for Prodrugs

Cyclohexyl chloroformate is directly reacted with 1-chloroethanol to produce 1-chloroethyl cyclohexyl carbonate. This intermediate is selectively procured by pharmaceutical manufacturers to create ester-linked prodrugs, where the bulky cyclohexyl group provides specific lipophilicity and controlled enzymatic cleavage rates not achievable with methyl or ethyl carbonates .

Application Fit

Application
Selection Property
Validation Focus
Regioselective amine protection in complex intermediates
Intermediate reactivity for selective acylation
Orthogonality assessment with Boc/Cbz protection
Carbamate protecting groups with controlled reduction stability
Divergent reduction to formate rather than hydrocarbon
Carbonyl functionality retention under reductive conditions
Normorphine derivatization and SAR studies
High-yielding carbonylation with reproducible outcome
Purity-dependent yield consistency
Peroxydicarbonate initiator synthesis for polymerization
High-purity chloroformate ensures consistent initiator quality
Thermal stability and decomposition byproduct profile

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

13248-54-9

Wikipedia

Cyclohexyl chloroformate

General Manufacturing Information

Carbonochloridic acid, cyclohexyl ester: ACTIVE

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